potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the molecular formula C8H11KN2O2. It is a potassium salt of imidazo[1,5-a]pyridine-1-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine-1-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for mixing and temperature control ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine-1-carboxylic acid derivatives
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives
Substitution: Formation of substituted imidazo[1,5-a]pyridine compounds.
Scientific Research Applications
Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,5-a]pyridine-1-carboxylic acid
- Potassium imidazo[1,5-a]pyridine-1-carboxylate derivatives
Uniqueness
Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
potassium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXOJYVVDTXTRN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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